molecular formula C18H22BrNO3S B7456031 N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide

N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide

Cat. No. B7456031
M. Wt: 412.3 g/mol
InChI Key: MIYPTFBCXBPQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

BMS-345541 selectively inhibits the IκB kinase (N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide) complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB signaling pathway plays a critical role in various cellular processes, including inflammation, immune response, and cell survival. The activation of NF-κB signaling pathway requires the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. The N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex is responsible for the phosphorylation of IκBα, leading to its degradation and the activation of NF-κB signaling pathway. BMS-345541 inhibits the activity of the N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex, leading to the stabilization of IκBα and the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB signaling pathway, the reduction of pro-inflammatory cytokine production, the suppression of autoantibody production, and the inhibition of cancer cell growth. BMS-345541 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

BMS-345541 has several advantages for lab experiments, including its high selectivity for the N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex, its well-established synthesis method, and its extensive characterization in various biological assays. However, BMS-345541 also has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability in biological matrices.

Future Directions

There are several future directions for the research on BMS-345541, including the development of more potent and selective N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide inhibitors, the identification of new therapeutic applications for BMS-345541, and the investigation of the molecular mechanisms underlying its anti-cancer and anti-inflammatory effects. In addition, the development of new drug delivery systems and the optimization of the pharmacokinetic properties of BMS-345541 may further enhance its therapeutic potential.

Synthesis Methods

The synthesis of BMS-345541 involves several steps, starting with the reaction of 2-bromo-4-methylphenol with ethyl 2-bromoacetate to form the corresponding ester. The ester is then treated with sodium ethoxide to form the corresponding ether, which is further reacted with 2-chloro-5-isopropylbenzenesulfonyl chloride to form BMS-345541. The overall yield of BMS-345541 is around 30%, and the purity of the final product is usually above 95%.

Scientific Research Applications

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BMS-345541 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In inflammation, BMS-345541 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. In autoimmune disorders, BMS-345541 has been shown to suppress the production of autoantibodies and to ameliorate the symptoms of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3S/c1-5-23-17-9-7-14(12(2)3)11-18(17)24(21,22)20-16-8-6-13(4)10-15(16)19/h6-12,20H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYPTFBCXBPQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.